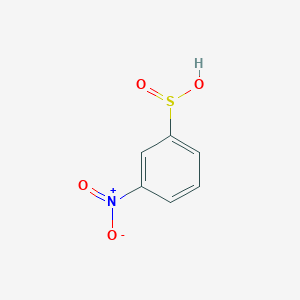

3-nitrobenzenesulfinic Acid

CAS No.:

Cat. No.: VC14098044

Molecular Formula: C6H5NO4S

Molecular Weight: 187.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5NO4S |

|---|---|

| Molecular Weight | 187.18 g/mol |

| IUPAC Name | 3-nitrobenzenesulfinic acid |

| Standard InChI | InChI=1S/C6H5NO4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,10,11) |

| Standard InChI Key | AVHXRJBDMUSUCQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)O)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties of Sulfinic vs. Sulfonic Acids

Definition and Functional Group Differentiation

Sulfinic acids (general formula R–SO₂H) are distinct from sulfonic acids (R–SO₃H) due to their oxidation state and reactivity. While sulfonic acids feature a fully oxidized sulfur atom bonded to three oxygen atoms, sulfinic acids retain a lower oxidation state with two oxygen atoms . This difference significantly impacts their chemical behavior:

-

Sulfinic acids are weaker acids (pKa ≈ 1–2) compared to sulfonic acids (pKa < −1) .

-

Sulfinic acids are prone to oxidation, forming sulfonic acids under mild conditions, whereas sulfonic acids are highly stable .

Inferred Properties of 3-Nitrobenzenesulfinic Acid

Though no experimental data for 3-nitrobenzenesulfinic acid exists in the provided sources, its properties can be extrapolated from related compounds:

-

Molecular formula: C₆H₅NO₄S (vs. C₆H₅NO₅S for the sulfonic analog).

-

Expected solubility: Moderate solubility in polar solvents like water or ethanol, though lower than its sulfonic counterpart due to reduced polarity .

-

Thermal stability: Likely decomposes at temperatures above 150°C, similar to meta-substituted nitroaromatics .

Synthesis and Industrial Production of Related Sulfonic Derivatives

Production of 3-Nitrobenzenesulfonic Acid

The synthesis of 3-nitrobenzenesulfonic acid involves sulfonation of nitrobenzene using oleum (fuming sulfuric acid) :

Reaction pathway:

-

Sulfonation:

-

Neutralization:

The sulfonic acid is neutralized with sodium hydroxide to form sodium 3-nitrobenzenesulfonate (CAS 127-68-4), a stable salt used in industrial applications .

Key process parameters:

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 80–130°C | |

| Oleum concentration | 65% | |

| Final pH after neutralization | 7–8.6 |

Challenges in Sulfinic Acid Synthesis

Sulfinic acids are typically synthesized via reduction of sulfonyl chlorides or oxidation of thiols, but nitro-substituted variants require specialized conditions:

-

Reductive methods: Use of Zn/HCl or NaBH₄ to reduce sulfonyl chlorides .

-

Oxidative stability: The nitro group (–NO₂) may participate in redox reactions, complicating isolation .

Industrial and Synthetic Applications

Uses of Sodium 3-Nitrobenzenesulfonate

While direct applications of 3-nitrobenzenesulfinic acid remain undocumented, its sulfonic derivative has well-established roles:

Textile and Dye Industry

-

Antireduction agent: Protects vat dyes during cotton scouring by preventing premature reduction .

-

Oxidizing agent: Facilitates discharge printing and electroplating processes .

Organic Synthesis

-

Intermediate for metanilic acid: Reduction of sodium 3-nitrobenzenesulfonate yields metanilic acid (3-aminobenzenesulfonic acid), a precursor for azo dyes .

-

Catalyst: Enhances reaction rates in ketolide antibiotic synthesis .

Performance metrics:

| Application | Key Property Utilized | Source |

|---|---|---|

| Dye stabilization | High redox stability | |

| Electroplating | Solubility in aqueous media |

| Hazard Mitigation | Protocol | Source |

|---|---|---|

| Personal protective equipment | Gloves, face shields | |

| Storage conditions | Cool, dry, away from oxidizers |

Inferred Risks for Sulfinic Acid

Given the reactivity of sulfinic acids, 3-nitrobenzenesulfinic acid likely poses:

-

Oxidation hazards: Spontaneous exothermic reactions with strong oxidizers.

-

Instability: Decomposition under acidic or high-temperature conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume